molecular formula C2H5ClO3S B098601 2-Chloroethanesulphonic acid CAS No. 18024-00-5

2-Chloroethanesulphonic acid

Cat. No. B098601
CAS RN: 18024-00-5
M. Wt: 144.58 g/mol
InChI Key: FXKMTSIKHBYZSZ-UHFFFAOYSA-N
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Description

2-Chloroethanesulphonic acid, also known as 2-chloro-ethanesulfonicacisodiumsalt, is a chemical compound with the molecular formula C2H4ClNaO3S.H2O . It appears as a crystalline powder .


Molecular Structure Analysis

The molecular structure of 2-Chloroethanesulphonic acid is CHClOS . The average mass is 130.551 Da and the monoisotopic mass is 129.949142 Da .


Physical And Chemical Properties Analysis

2-Chloroethanesulphonic acid has a molecular weight of 184.57 . It has a melting point of 292-296ºC and a density of 1.58g/cm3 .

Scientific Research Applications

  • Agricultural Productivity Enhancement : 2-Chloroethanesulphonic acid is widely used in agriculture to enhance productivity. It has been found to modify sex expression in cucumbers, leading to increased pistillate nodes, which is beneficial for hybrid seed production and yield enhancement (McMurray & Miller, 1968). Additionally, it is used in the latex production by rubber trees (Hevea brasiliensis) and has been synthesized with 1,4-polyisoprene to create derivatives with prolonged stimulating activity (Derouet, Cauret, & Brosse, 2003).

  • Crop Management and Harvesting : Its application in crops like barley and wheat after heading can enhance grain yield by altering grain-filling processes (Ma & Smith, 1992). In fruit crops like coffee and peach, it promotes abscission and ripening, which can be crucial for harvest timing and fruit quality (Browning & Cannell, 1970), (Buchanan & Biggs, 1969).

  • Ethylene Production and Plant Growth Regulation : 2-Chloroethanesulphonic acid is known for its role in ethylene production within plants. This property is leveraged for various growth regulating effects, such as induction of ripening in bananas and tomatoes, and influencing flowering in pineapples (Warner & Leopold, 1969).

  • Material Science Applications : Beyond its biological applications, it's also explored in material science. For instance, it has been involved in the synthesis of metal-organic frameworks and other compounds, indicating its versatility in various scientific domains (Tao et al., 2011).

Safety And Hazards

2-Chloroethanesulphonic acid should be stored in a tightly closed container, in a cool, dry, well-ventilated area away from incompatible substances . It is irritating to eyes, respiratory system, and skin . It is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-chloroethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKMTSIKHBYZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170933
Record name 2-Chloroethanesulphonic acid
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Molecular Weight

144.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethanesulphonic acid

CAS RN

18024-00-5, 15484-44-3
Record name 2-Chloroethanesulfonic acid
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Record name 2-Chloroethanesulfonic acid
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Record name Ethanesulfonic acid, 2-chloro-, sodium salt (1:1)
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Record name 2-Chloroethanesulphonic acid
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Record name 2-chloroethanesulphonic acid
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Record name Sodium 2-chloroethanesulphonate
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Record name 2-CHLOROETHANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
AH Ford-Moore - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… (111) gives 2-chloroethanesulphonic acid (not a sulphone) on oxidation;(IV) gives a sulphone that cannot give an alk-1-enyl sulphone. It seemed desirable, therefore, to study further the …
Number of citations: 21 pubs.rsc.org
R Thomas, J O'Sullivan, A Hamill, CJ Swanton - HortScience, 2001 - journals.ashs.org
… Ethephon (2chloroethanesulphonic acid) was applied at a rate of 0.9 kg·ha–1 ai in 300 L·ha–1 of water when ≈20% of the fruit were red or partly red to promote ripening. No irrigation …
Number of citations: 22 journals.ashs.org
S Malepszy, K Niemirowicz-Szczytt - Plant science, 1991 - Elsevier
Floral biology and sex determination are reviewed in cucumber, one of the best studied monoecious plant systems. Sexual differentiation is controlled by genotypic and environmental …
Number of citations: 227 www.sciencedirect.com
D Gierson, AA Kader - The tomato crop: A scientific basis for improvement, 1986 - Springer
… is to treat harvested mature-green fruit with ethylene gas or to spray plants before harvest with the synthetic ethylene-generating compound ethephon (2-chloroethanesulphonic acid, …
Number of citations: 506 link.springer.com
T Yin, JA Quinn - American Journal of Botany, 1995 - Wiley Online Library
A mechanistic model of sex determination in flowering plants, which assumes that one hormone has male and female cell receptors to inhibit one sex and induce the other …
Number of citations: 184 bsapubs.onlinelibrary.wiley.com
ES Waight - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… With phosphorus pentachloride or hydrogen chloride 2-chloroethanesulphonic acid is formed first followed by the sulphonyl chloride. 2-Hydroxypropane-I-sulphonic acid is formed in …
Number of citations: 2 www.sciencedirect.com
S Coffey - 2016 - books.google.com
Rodd’s Chemistry of Carbon Compounds, Second Edition, Volume I, Part D: Dihydric Alcohols: Their Oxidation Products and Derivatives describes acyclic compounds containing two …
Number of citations: 0 books.google.com
S Grant, A Houben, B Vyskot, J Siroky… - Developmental …, 1994 - Wiley Online Library
Most flowering plant species are hermaphroditic, but a small number of species in most plant families are unisexual (ie, an individ‐ual will produce only male or female gametes). …
Number of citations: 226 onlinelibrary.wiley.com
RJ Thomas - 2000 - atrium.lib.uoguelph.ca
… Ethephon (2-chloroethanesulphonic acid) was applied at a rate of 0.9 kg-ai-ha-' in 300 L-ha*' of water when approxirnately 20% of the Eniit were red or partly red to promote ripening. …
Number of citations: 4 atrium.lib.uoguelph.ca
D Li - 1997 - search.proquest.com
Most flowering plants produce perfect flowers with both male and female sexual organs, some species bear unisexual flowers with only stamens or pistils. Unisexual flowers are created …
Number of citations: 0 search.proquest.com

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